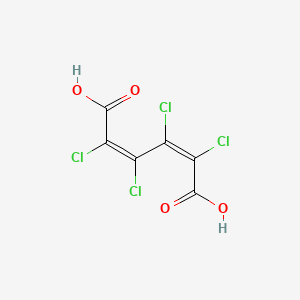

Tetrachloro-cis,cis-muconic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrachloro-cis,cis-muconic acid is a tetrachloromuconic acid. It derives from a cis,cis-muconic acid. It is a conjugate acid of a tetrachloro-cis,cis-muconate(2-).

Aplicaciones Científicas De Investigación

Chemical and Biochemical Applications

1.1 Precursor for Synthesis of Value-Added Chemicals

Tetrachloro-cis,cis-muconic acid can serve as a precursor for the synthesis of various high-value chemicals. It can be transformed into adipic acid, which is essential for producing nylon and other polymers. The conversion process often involves catalytic hydrogenation, making this compound a crucial intermediate in sustainable chemical manufacturing .

1.2 Biodegradable Polymers

The compound has potential applications in the development of biodegradable plastics. Its structure allows it to be incorporated into polymer chains, resulting in materials that are more environmentally friendly compared to traditional petroleum-based plastics. This aligns with the growing demand for sustainable materials in the plastics industry .

Environmental Applications

2.1 Bioremediation

This compound has been studied for its role in bioremediation processes. Microorganisms capable of degrading chlorinated compounds can utilize this compound as a carbon source, thereby facilitating the breakdown of more complex pollutants in contaminated environments . This application is particularly relevant in the treatment of industrial waste containing chlorinated organic compounds.

2.2 Biomarker for Environmental Monitoring

Due to its metabolic pathways, this compound can also serve as a biomarker for environmental monitoring, particularly in assessing exposure to chlorinated compounds. Its presence in biological samples can indicate contamination levels and the effectiveness of remediation efforts .

Research and Development

3.1 Microbial Production Techniques

Recent advances in microbial production techniques have highlighted the potential of genetically engineered strains (e.g., Pseudomonas putida) to produce this compound efficiently from renewable resources like glucose and xylose . This biotechnological approach not only enhances yield but also reduces the carbon footprint associated with traditional chemical synthesis methods.

3.2 Case Studies

Several case studies illustrate successful applications:

-

Case Study 1: Production from Lignin-Derived Compounds

Researchers have engineered Corynebacterium glutamicum to convert lignin-derived aromatic compounds into this compound, demonstrating a sustainable route from biomass to valuable chemicals . -

Case Study 2: Scale-Up Production

A study reported successful scaling up of this compound production in bioreactors, achieving titers of up to 47.2 g/L with optimized media compositions and genetic modifications .

Propiedades

Fórmula molecular |

C6H2Cl4O4 |

|---|---|

Peso molecular |

279.9 g/mol |

Nombre IUPAC |

(2Z,4Z)-2,3,4,5-tetrachlorohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H2Cl4O4/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h(H,11,12)(H,13,14)/b3-1-,4-2- |

Clave InChI |

OPEJMVTXTHBTBS-CCAGOZQPSA-N |

SMILES |

C(=C(C(=O)O)Cl)(C(=C(C(=O)O)Cl)Cl)Cl |

SMILES isomérico |

C(=C(\Cl)/C(=O)O)(\Cl)/C(=C(/Cl)\C(=O)O)/Cl |

SMILES canónico |

C(=C(C(=O)O)Cl)(C(=C(C(=O)O)Cl)Cl)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.